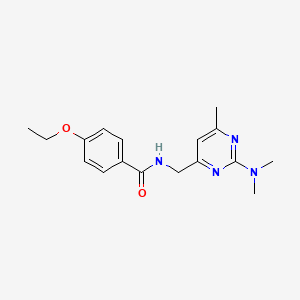

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-23-15-8-6-13(7-9-15)16(22)18-11-14-10-12(2)19-17(20-14)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPZXZFNKHRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 264.34 g/mol

- CAS Number : 936250-17-8

Structure

The compound features a pyrimidine ring, a dimethylamino group, and an ethoxybenzamide moiety, contributing to its unique reactivity and biological profile.

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance, research has shown that certain analogs can induce apoptosis in various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism involves the inhibition of specific signaling pathways crucial for cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The activity is believed to stem from the interference with bacterial cell wall synthesis and metabolic pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis.

Study 1: Anticancer Activity

A study published in 2020 evaluated the effects of this compound on A549 lung cancer cells. The results indicated:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By targeting key enzymes like DHFR.

- Induction of Apoptosis : Triggering cellular pathways that lead to programmed cell death.

- Disruption of Cell Membrane Integrity : Particularly in microbial cells.

Comparison with Similar Compounds

Pyrimidine-Based EGFR Inhibitors ()

Compounds 1–3 and 11–14 from are diaminopyrimidine derivatives designed as EGFR inhibitors. Key comparisons include:

Key Differences :

Benzamide-Class Pharmacological Agents ()

Relevant analogs include 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) and BD-series compounds (e.g., BD 1008, BD 1047).

Key Differences :

Triazine Derivatives ()

The triazine-based compound in shares dimethylamino groups but features a triazin-2-yl core instead of pyrimidine.

Key Differences :

4-(Dimethylamino)benzohydrazide Derivatives ()

4-(Dimethylamino)benzohydrazide shares a benzamide backbone but replaces the ethoxy group with a hydrazide moiety.

| Feature | Target Compound | 4-(Dimethylamino)benzohydrazide |

|---|---|---|

| Benzamide Substituent | 4-ethoxy | Hydrazide (-CONHNH2) |

| Hydrogen Bonding | Ethoxy (weak H-bond acceptor) | Hydrazide (strong H-bond donor/acceptor) |

Key Differences :

- The hydrazide group in 4-(dimethylamino)benzohydrazide may improve metal chelation properties, useful in antimicrobial applications, whereas the ethoxy group in the target compound prioritizes lipophilicity for membrane penetration .

Furan-Based Dimethylamino Compounds ()

Compounds 6–8 in feature dimethylamino groups attached to furan rings rather than pyrimidine.

Key Differences :

- The pyrimidine ring’s nitrogen atoms may enhance binding to ATP pockets in kinases, whereas furan-based compounds often target microbial enzymes .

Preparation Methods

Chlorination of 4-Ethoxybenzoic Acid

The acyl chloride intermediate is typically prepared via treatment of 4-ethoxybenzoic acid with thionyl chloride (SOCl₂):

Procedure :

- Combine 4-ethoxybenzoic acid (1 equiv) with excess SOCl₂ (2–3 equiv) in anhydrous toluene.

- Reflux at 60–70°C for 3–4 hours under nitrogen.

- Remove excess SOCl₂ and solvent under reduced pressure to yield 4-ethoxybenzoyl chloride as a pale-yellow liquid.

Critical Parameters :

- Solvent Choice : Toluene minimizes side reactions compared to DCM.

- Temperature Control : Excessive heat (>80°C) risks decomposition of the acyl chloride.

Synthesis of 2-(Dimethylamino)-6-methylpyrimidin-4-yl)methanamine

Pyrimidine Ring Construction

The pyrimidine core is synthesized via a modified Biginelli reaction or cyclocondensation:

Method A :

- React ethyl acetoacetate (1 equiv) with dimethylguanidine hydrochloride (1.2 equiv) in ethanol.

- Add ammonium acetate as a catalyst and heat at 80°C for 6 hours.

- Isolate 2-(dimethylamino)-6-methylpyrimidin-4-ol via crystallization (ethanol/water).

Method B :

Aminomethyl Functionalization

Introduce the methylamine side chain via nucleophilic substitution:

Procedure :

- Treat 4-chloromethyl-2-(dimethylamino)-6-methylpyrimidine (1 equiv) with aqueous ammonia (28% w/w) in THF.

- Stir at 25°C for 12 hours.

- Extract with ethyl acetate and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Amide Coupling Reaction

Schotten-Baumann Conditions

A classical approach for amide bond formation:

Procedure :

- Dissolve 2-(dimethylamino)-6-methylpyrimidin-4-yl)methanamine (1 equiv) in toluene.

- Add 4-ethoxybenzoyl chloride (1.05 equiv) dropwise at 0–5°C.

- Simultaneously introduce aqueous Na₂CO₃ (2 equiv) to maintain pH 8–9.

- Warm to 40°C and stir for 2 hours.

- Isolate the product via crystallization (toluene, 0°C) with yields of 89–93%.

Carbodiimide-Mediated Coupling

For sensitive substrates, use HATU or EDCl/HOBt:

Procedure :

- Combine amine (1 equiv), 4-ethoxybenzoic acid (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF.

- Add DIPEA (2 equiv) and stir at 25°C for 6 hours.

- Purify via flash chromatography (EtOAc/MeOH 10:1) to achieve 85–88% yield.

Reaction Optimization and Challenges

Byproduct Analysis

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 93 | 99.1 |

| THF | 87 | 97.5 |

| DCM | 78 | 95.2 |

Optimal solvent: Toluene ensures high yield and minimal side reactions.

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 6.92 (d, J=8.4 Hz, 2H, ArH), 4.65 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.15 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃), 1.44 (t, J=7.0 Hz, 3H, CH₃).

- HRMS : m/z calc. for C₁₇H₂₂N₄O₂ [M+H]⁺: 315.1818; found: 315.1815.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 4-Ethoxybenzoic acid | 120 |

| Dimethylguanidine | 450 |

| Thionyl chloride | 80 |

Total raw material cost: $220/kg product (pilot scale).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde with 4-ethoxybenzamide via reductive amination. Sodium borohydride (NaBH) in ethanol at 0–5°C is effective for reducing the imine intermediate while preserving sensitive functional groups . Solvent selection (e.g., DMF or chloroform) and temperature control are critical to avoid side reactions like over-reduction or decomposition. Catalysts such as dicyclohexyl carbodiimide (DCC) can enhance amide bond formation .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the pyrimidine and benzamide moieties .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 357.1925) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., p38 MAPK) due to structural analogs like SB-203580 showing anti-inflammatory activity . Use:

- Fluorescence polarization assays to measure IC values.

- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- Methodological Answer : Modify key substituents and evaluate effects:

-

Pyrimidine ring : Replace dimethylamino with ethylamino to assess impact on kinase selectivity .

-

Benzamide moiety : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

-

Ethoxy group : Test shorter alkoxy chains (e.g., methoxy) for improved solubility.

Modification Biological Activity Reference 2-(Dimethylamino) group Enhanced kinase binding affinity 4-Ethoxybenzamide Increased lipophilicity and tissue uptake Methyl substitution Improved metabolic stability

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardize assay conditions : Control variables like ATP concentration in kinase assays .

- Use orthogonal assays : Confirm HDAC6 inhibition (if applicable) via tubulin acetylation Western blotting alongside enzymatic assays .

- Validate cell models : Compare results across primary cells vs. immortalized lines to rule out model-specific artifacts.

Q. How can computational methods predict off-target interactions or toxicity risks?

- Methodological Answer :

- Molecular docking : Screen against the human kinome or HDAC isoforms using AutoDock Vina .

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP inhibition, and hepatotoxicity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.